Cas no 2649057-82-7 (2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene)

2-Fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene is a specialized aromatic compound featuring both isocyanate and nitro functional groups, making it a versatile intermediate in organic synthesis. The presence of the reactive isocyanate group allows for facile incorporation into polymers, coatings, or adhesives, while the electron-withdrawing nitro and fluoro substituents enhance its utility in electrophilic substitution reactions. This compound is particularly valuable in the development of high-performance materials and pharmaceuticals, where precise functionalization is critical. Its structural properties enable controlled reactivity, offering synthetic flexibility in complex molecular architectures. Suitable for research and industrial applications, it serves as a key precursor in fine chemical and material science workflows.
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene structure
2649057-82-7 structure
商品名:2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
CAS番号:2649057-82-7
MF:C9H7FN2O3
メガワット:210.161885499954
CID:6083204
PubChem ID:165683992

2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
    • EN300-1757674
    • 2649057-82-7
    • インチ: 1S/C9H7FN2O3/c1-6(11-5-13)8-3-2-7(12(14)15)4-9(8)10/h2-4,6H,1H3
    • InChIKey: OQIUUIKIILKIDP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C(C)N=C=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 210.04407025g/mol
  • どういたいしつりょう: 210.04407025g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 286
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 75.2Ų

2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1757674-5.0g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
5g
$2858.0 2023-06-03
Enamine
EN300-1757674-10g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
10g
$4236.0 2023-09-20
Enamine
EN300-1757674-0.25g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
0.25g
$906.0 2023-09-20
Enamine
EN300-1757674-0.05g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
0.05g
$827.0 2023-09-20
Enamine
EN300-1757674-0.1g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
0.1g
$867.0 2023-09-20
Enamine
EN300-1757674-1g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
1g
$986.0 2023-09-20
Enamine
EN300-1757674-0.5g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
0.5g
$946.0 2023-09-20
Enamine
EN300-1757674-2.5g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
2.5g
$1931.0 2023-09-20
Enamine
EN300-1757674-1.0g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
1g
$986.0 2023-06-03
Enamine
EN300-1757674-10.0g
2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene
2649057-82-7
10g
$4236.0 2023-06-03

2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene 関連文献

2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzeneに関する追加情報

Introduction to 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene (CAS No. 2649057-82-7)

2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene, identified by its Chemical Abstracts Service (CAS) number 2649057-82-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics and features a fluorine substituent, which enhances its reactivity and potential applications in synthetic chemistry. The presence of an isocyanatoethyl group at the 1-position and a nitro group at the 4-position makes it a versatile intermediate for the development of novel bioactive molecules.

The structural configuration of 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene imparts unique chemical properties that make it valuable in various research and industrial contexts. The fluorine atom, being electronegative, influences the electronic distribution of the molecule, affecting its interaction with biological targets. This feature is particularly relevant in drug design, where fluorine substitution often improves metabolic stability, lipophilicity, and binding affinity. The isocyanatoethyl group serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives. Meanwhile, the nitro group can be reduced to an amine or converted into other functional groups, providing multiple pathways for structural diversification.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their potential applications in medicinal chemistry. A notable area of research involves the use of such compounds as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, studies have demonstrated that fluorinated nitroaromatics can modulate the activity of tyrosine kinases by enhancing their binding to target proteins. The specific electronic and steric properties introduced by fluorine and nitro groups allow for precise tuning of molecular interactions, making these compounds valuable tools in structure-activity relationship (SAR) studies.

Moreover, 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene has shown promise in materials science applications. Its ability to undergo polymerization reactions when exposed to suitable catalysts makes it a candidate for creating novel polymeric materials with tailored properties. Researchers have explored its use in developing high-performance coatings and adhesives, where its reactive functional groups contribute to strong bonding and durability. The incorporation of fluorine into these materials also enhances their chemical resistance and thermal stability, making them suitable for demanding industrial environments.

The synthesis of 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Typically, the process begins with the nitration of a fluoro-substituted benzene derivative followed by selective introduction of the isocyanatoethyl group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity. The use of modern spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allows for rigorous characterization of the compound, ensuring its identity and purity before further application.

Recent advancements in computational chemistry have further enhanced the understanding of 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene's reactivity and potential applications. Molecular modeling studies have revealed insights into how its structure influences interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches are complemented by experimental investigations, which validate theoretical predictions and guide the optimization of synthetic routes. The integration of experimental and computational data has accelerated progress in developing novel compounds with improved pharmacological properties.

The pharmaceutical industry has been particularly interested in exploring 2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene as a building block for drug discovery programs. Its unique structural features make it a suitable candidate for generating libraries of diverse compounds that can be screened for biological activity. Initial studies have highlighted its potential in developing antiviral agents, where fluorinated nitroaromatics exhibit inhibitory effects against viral proteases and polymerases. Additionally, its role as a precursor for heterocyclic compounds has been investigated, with promising results in generating derivatives with enhanced bioavailability and reduced toxicity.

In conclusion,2-fluoro-1-(1-isocyanatoethyl)-4-nitrobenzene (CAS No. 2649057-82-7) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceutical chemistry, materials science, and polymer engineering. As research continues to uncover new methodologies for synthesizing and functionalizing this compound, its importance is expected to grow further. The ongoing exploration of its biological activities and material properties underscores its value as a key intermediate in advancing both academic research and industrial innovation.

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